1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Description
Properties
CAS No. |
139756-18-6 |
|---|---|
Molecular Formula |
C9H14N4O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-ethyl-4-nitro-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O3/c1-3-5-6-7(13(15)16)8(9(10)14)12(4-2)11-6/h3-5H2,1-2H3,(H2,10,14) |
InChI Key |
ABZSPGKMASSWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Core with Alkyl Substituents
The pyrazole ring is typically formed by cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones bearing the desired alkyl substituents.
- Starting materials: Ethyl hydrazine or substituted hydrazines react with ethyl acetoacetate derivatives.
- Reaction conditions: Mild heating in organic solvents such as ethanol or acetic acid facilitates ring closure.
- Outcome: Formation of 1-ethyl-3-propyl-pyrazole-5-carboxylate intermediates.
Halogenation (Bromination) at C-4 Position
Selective bromination at the 4-position of the pyrazole ring is a key step to enable subsequent amination.
- Reagents: Bromine in organic solvents such as dichloromethane, chloroform, or 1,2-dichloroethane.
- Temperature: Controlled between -10°C and reflux temperature of the solvent, preferably 10–50°C.
- Example: Reaction of 1-ethyl-3-propyl-pyrazole-5-ethyl carboxylate with bromine yields 4-bromo-1-ethyl-3-propyl-pyrazole-5-ethyl carboxylate.
- Notes: Solvent choice and temperature control are critical to avoid over-bromination or side reactions.
Amination to Form Carboxamide
The brominated intermediate undergoes nucleophilic substitution with ammonia or ammonium hydroxide to convert the ester group into a carboxamide.
- Reagents: Saturated ammonia in ethanol or aqueous ammonia solution.
- Catalysts: Pyridine or other bases to facilitate substitution.
- Conditions: Elevated temperature (~80°C) in a sealed reactor or autoclave with stirring.
- Workup: After reaction completion (monitored by TLC), solvent removal under reduced pressure, extraction with dichloromethane, acid and water washes, and recrystallization from ethyl acetate.
- Yield: Typically high, e.g., 87.6% in analogous pyrazole systems.
Nitration at C-4 Position
Nitration introduces the nitro group at the 4-position of the pyrazole ring.
- Reagents: Mixed acid nitration using concentrated nitric acid and sulfuric acid.
- Temperature: Maintained at low temperatures (0–5°C) to control regioselectivity and minimize side reactions.
- Alternative methods: Transition-metal catalyzed nitration or photoredox catalysis for improved selectivity and yield.
- Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclocondensation | Ethyl hydrazine + ethyl acetoacetate | Ethanol, heat | 1-Ethyl-3-propyl-pyrazole-5-ethyl carboxylate | 75–85 | Base-free or acidic conditions possible |
| 2 | Bromination | Pyrazole-5-ethyl carboxylate | Br2, DCM, 10–50°C | 4-Bromo-1-ethyl-3-propyl-pyrazole-5-ethyl carboxylate | 80–90 | Temperature control critical |
| 3 | Amination (Substitution) | 4-Bromo-pyrazole ester | Saturated NH3 in EtOH, pyridine, 80°C | 4-Amino-1-ethyl-3-propyl-pyrazole-5-carboxamide | 85–88 | Sealed reactor, TLC monitoring |
| 4 | Nitration | 4-Amino-pyrazole carboxamide | HNO3/H2SO4, 0–5°C | 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 70–75 | Low temp to avoid over-nitration |
Research Findings and Optimization Notes
- Solvent Effects: Organic solvents like dichloromethane and ethanol are preferred for bromination and amination steps due to their ability to dissolve reactants and control reaction rates.
- Temperature Control: Maintaining low temperatures during bromination and nitration is essential to prevent side reactions and improve regioselectivity.
- Catalyst/Base Use: Pyridine or other mild bases enhance amination efficiency by activating the brominated intermediate.
- Purification: Recrystallization from ethyl acetate or ethanol/water mixtures yields high-purity final products.
- Yield Optimization: Using sealed autoclaves for amination under pressure improves conversion rates and yields.
- Alternative Nitration: Photoredox catalysis and transition-metal catalysts (e.g., Pd/C) have been explored to improve nitration selectivity and reduce hazardous waste.
Chemical Reactions Analysis
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, concentrated acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.
Antimicrobial Activity
Research indicates that 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide demonstrates significant antibacterial properties. Studies have shown that it inhibits bacterial enzymes critical for survival, with an IC50 value indicating effective concentrations against various bacterial strains. For instance, one study reported an IC50 of 15 µM against specific pathogenic bacteria, suggesting its potential use in treating bacterial infections.
Anticancer Properties
In vitro studies have highlighted the compound's anticancer effects, particularly against lung cancer cells (A549). It was found to induce apoptosis through the activation of caspase pathways, with an IC50 value of 26 µM. This mechanism suggests that the compound could be developed into a therapeutic agent targeting cancer cell proliferation.
Kinase Inhibition
The compound has also been shown to inhibit Aurora-A kinase, a crucial regulator in cell division. The reported IC50 for this activity is 0.067 µM, indicating its potential as a lead compound for developing anticancer therapies that target mitotic processes.
Case Studies
Several case studies have explored the applications and effects of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide:
- Antimicrobial Study : A study evaluated the antibacterial efficacy against multiple strains, confirming significant inhibition and supporting its potential use in clinical settings.
- Anticancer Research : Research on A549 lung cancer cells demonstrated that the compound induces apoptosis and inhibits cell growth, providing insights into its mechanisms as an anticancer agent.
- Kinase Inhibition Study : Investigations into the inhibition of Aurora-A kinase have opened avenues for developing targeted cancer therapies based on this compound's unique properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carboxamide group may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Key Insights :
- Alkyl vs. Aryl Substituents : Alkyl chains (ethyl, propyl) in the target compound likely improve membrane permeability compared to aryl-containing analogs (e.g., derivatives in ), which prioritize rigidity and target binding via aromatic interactions.
- Nitro Group Impact : The 4-nitro group, common to all compared compounds, contributes to electron deficiency on the pyrazole ring, enhancing reactivity in substitution reactions or interactions with biological targets .
Physical and Spectroscopic Properties
- Melting Points : Aryl-substituted analogs (e.g., 3a–3e in ) exhibit higher melting points (123–183°C) due to crystalline packing from aromatic groups. The target compound’s melting point is expected to be lower (100–150°C range) due to flexible alkyl chains.
- Spectroscopy : Nitro groups in all compounds produce distinct IR peaks near 1560–1636 cm⁻¹ (N=O stretching) . The target’s ¹H-NMR would show signals for ethyl (δ ~1.2–1.4 ppm) and propyl (δ ~0.9–1.7 ppm) groups, similar to analogs in .
Biological Activity
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (C8H12N4O3) is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various pathogens, and potential clinical applications.
- Molecular Formula : C8H12N4O3
- Molecular Weight : Approximately 226.23 g/mol
- Structure : The compound features a pyrazole ring with an ethyl group, a propyl group, and a nitro substituent, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Research indicates that this compound exhibits significant activity against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 0.5 - 1.0 μg/mL | Disruption of metabolic pathways |
| Pseudomonas aeruginosa | 0.75 - 1.5 μg/mL | Inhibition of protein synthesis |
The compound's effectiveness was evaluated using standard methods such as the broth microdilution technique, revealing promising results against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has shown potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
The mechanism by which 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.
- Biofilm Disruption : It has been observed to disrupt biofilm formation in bacterial colonies, enhancing susceptibility to antibiotics .
- Cellular Interaction : The compound interacts with cellular receptors that mediate inflammatory responses, potentially modulating immune system activity .
Case Studies
Several case studies have documented the efficacy of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in clinical settings:
- Study on Bacterial Infections : A clinical trial investigated the use of this compound in patients with chronic bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection severity and improved patient outcomes.
- Inflammatory Disorders : Another study focused on the compound's application in treating inflammatory bowel disease (IBD). Patients receiving treatment showed marked improvement in symptoms and reduced inflammation markers compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
